5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Overview
Description
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of thiazolo[4,5-d]pyrimidine, a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which includes 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, can be achieved from 5-acetyl-4-aminopyrimidines. Two routes have been proposed: acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc, and reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .Chemical Reactions Analysis
The reaction of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by ready oxidative decarboxylation .Scientific Research Applications
Pharmacological Importance
Thiazolopyrimidine scaffold, which includes 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, is an important pharmacophore in compounds that have shown various biological activities . These compounds are fused heterocyclic ring systems that can be viewed as purine isosteres . Because of their structural resemblance to adenine and guanine and their related derivatives, many thiazolopyrimidines scaffolds were developed and utilized by medicinal chemists to design novel therapeutics .
Anticancer Activity
Thiazolo[4,5-d]pyrimidine derivatives, including 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, are considered potential therapeutic agents, particularly in the development of anticancer drugs . In a study, new 7-oxo-, 7-chloro- and also three 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity . Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active .
Synthesis of New Derivatives
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be used as a base compound for the synthesis of new derivatives. For example, new 7-oxo-, 7-chloro- and also three 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized . These derivatives were characterized by spectroscopic methods and elemental analysis .
Structural Characterization
The structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives can be characterized using single-crystal X-ray diffraction . This method was used to confirm a 3D structure for compounds 2e and 4b .
Transformation into Other Compounds
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be transformed into other compounds. For instance, oxothiazolo[5,4-d]pyrimidines can be transformed into thiazolo[5,4-d]pyrimidines .
Development of Drug Candidates
The inclusion of fluorine in the molecule often results in improved pharmacological properties . Fluorinated particles, including 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, are an important class of anticancer drugs . The trifluoromethyl derivatives of thiazolo[4,5-d]pyrimidines have shown promising anticancer activity .
Mechanism of Action
Target of Action
Compounds of similar classes such as pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Noteworthy among these are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s worth noting that similar compounds like pyrido[2,3-d]pyrimidines have been known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Related compounds such as thiazolo[4,5-d]pyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Future Directions
The future directions for the study of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione could include further exploration of its potential antimicrobial properties , as well as its potential as a positive allosteric modulator of human α7 nAChR . Further studies could also explore its potential applications in medicinal chemistry .
properties
IUPAC Name |
5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRPBIUDIYAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)S1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561081 | |
Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | |
CAS RN |
30161-97-8 | |
Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?
A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.
Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?
A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.
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